molecular formula C9H13ClN2O B2762754 4-[(Methylamino)methyl]benzamide hydrochloride CAS No. 1171660-28-8

4-[(Methylamino)methyl]benzamide hydrochloride

Cat. No.: B2762754
CAS No.: 1171660-28-8
M. Wt: 200.67
InChI Key: PRTXAKHGAYLEAB-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]benzamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O. It is a hydrochloride salt form of 4-[(methylamino)methyl]benzamide, which is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylamino)methyl]benzamide hydrochloride typically involves the reaction of 4-formylbenzoic acid with methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)methyl]benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Methylamino)methyl]benzamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(methylamino)methyl]benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methylamino)methyl]benzamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts .

Properties

IUPAC Name

4-(methylaminomethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTXAKHGAYLEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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